N'-benzylidene-2-(3-methylphenoxy)acetohydrazide
CAS No.: 94459-48-0
Cat. No.: VC21428289
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94459-48-0 |
|---|---|
| Molecular Formula | C16H16N2O2 |
| Molecular Weight | 268.31g/mol |
| IUPAC Name | N-[(Z)-benzylideneamino]-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C16H16N2O2/c1-13-6-5-9-15(10-13)20-12-16(19)18-17-11-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19)/b17-11- |
| Standard InChI Key | HQEZYXSVKYFGGZ-BOPFTXTBSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC=CC=C2 |
| SMILES | CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2 |
Introduction
Chemical Structure and Classification
Molecular Structure and Formula
N'-benzylidene-2-(3-methylphenoxy)acetohydrazide belongs to the class of hydrazone derivatives, specifically acetohydrazides. The compound features a benzylidene group connected to the nitrogen atom of the hydrazide moiety, forming the characteristic azomethine (–NHN=CH–) linkage. The structure also incorporates a 3-methylphenoxy group attached to the acetyl portion of the molecule.
This compound can be structurally related to similar hydrazone derivatives such as N'-(2-(benzyloxy)benzylidene)-2-(3-methylphenoxy)acetohydrazide and (E)-N′-[4-(Dimethylamino)benzylidene]-2-(4-methylphenoxy)acetohydrazide, which have shown significant biological properties . The molecular formula of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide is C₁₆H₁₆N₂O₂, with the primary structural components being:
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A benzylidene group (derived from benzaldehyde)
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A hydrazide functional group (–CONHN=)
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A 3-methylphenoxy moiety connected through an acetyl linkage
Physical and Chemical Properties
The physical state of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide is typically a white to off-white crystalline solid. Based on the properties of similar hydrazone derivatives, this compound likely exhibits:
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Limited water solubility but good solubility in organic solvents such as ethanol, methanol, DMF, and DMSO
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Stability under normal laboratory conditions
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Potential for hydrogen bonding through the hydrazide group
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E/Z isomerism around the C=N bond, with the E isomer typically predominating
Similar compounds in this class have demonstrated the ability to form complex three-dimensional supramolecular structures through hydrogen bonding networks involving C—H⋯O and N—H⋯O interactions, as well as weak C—H⋯π contacts .
Synthesis Methods
General Synthetic Routes
The synthesis of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide typically follows a two-step process similar to that reported for related acetohydrazide derivatives:
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Preparation of 2-(3-methylphenoxy)acetohydrazide from the corresponding ester or acid
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Condensation reaction with benzaldehyde to form the desired hydrazone
Based on the synthesis methods described for similar compounds, the following reaction pathway can be proposed:
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Esterification of 2-(3-methylphenoxy)acetic acid, followed by reaction with hydrazine hydrate to form 2-(3-methylphenoxy)acetohydrazide
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Condensation of the acetohydrazide with benzaldehyde in the presence of a catalytic amount of acid
Specific Reaction Conditions
The synthesis of similar hydrazone derivatives has been reported to proceed under the following conditions:
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The condensation reaction typically takes place in a mixture of ethanol and DMF (3:1) as solvent
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A catalytic amount of concentrated sulfuric acid is often added to facilitate the reaction
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The reaction mixture is generally refluxed for approximately 1 hour
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The product is collected by filtration, dried, and recrystallized from ethanol to obtain pure crystals
The synthesis can be monitored using thin-layer chromatography (TLC) and the product characterized by spectroscopic methods such as NMR and IR spectroscopy.
Spectroscopic Characterization
IR Spectroscopy
The IR spectrum of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide would likely feature characteristic absorption bands including:
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A strong absorption band around 1670-1700 cm⁻¹ for the C=O stretching of the amide group
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A band around 1600-1630 cm⁻¹ for the C=N stretching of the azomethine group
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Absorption bands in the range of 3100-3300 cm⁻¹ for the N-H stretching
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C-H stretching bands for aromatic and aliphatic hydrogens in the 2800-3100 cm⁻¹ region
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C-O stretching bands around 1200-1300 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would provide the molecular weight confirmation and fragmentation pattern. Based on similar compounds analyzed in the search results, the molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound (around 284 for C₁₆H₁₆N₂O₂) .
Crystallographic Analysis
X-ray crystallographic studies of similar hydrazone derivatives have revealed important structural features that may be applicable to N'-benzylidene-2-(3-methylphenoxy)acetohydrazide:
These structural characteristics contribute to the three-dimensional arrangement of the molecules in the solid state and can influence their biological activities.
Biological Activities
Antimicrobial Properties
Hydrazone derivatives, particularly those containing the acetohydrazide moiety, have been widely studied for their antimicrobial activities. Based on research on similar compounds, N'-benzylidene-2-(3-methylphenoxy)acetohydrazide may exhibit:
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Antibacterial activity against both Gram-positive and Gram-negative bacteria
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Antifungal properties against various fungal strains
These activities are often attributed to the presence of the azomethine (–NHN=CH–) linkage and the ability of these compounds to chelate with metal ions present in the biological systems .
Structure-Activity Relationships
Effect of Substitution Patterns
The biological activities of hydrazone derivatives are significantly influenced by the nature and position of substituents on both the benzylidene and phenoxy moieties. Based on studies of similar compounds:
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The presence of the methyl group at the meta position of the phenoxy ring may contribute to enhanced lipophilicity and membrane permeability
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The unsubstituted benzylidene group provides a baseline for comparison with derivatives containing electron-donating or electron-withdrawing substituents
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Modifications to either aromatic ring can significantly alter the biological profile of the compound
Comparative studies with related compounds such as N'-(2-(benzyloxy)benzylidene)-2-(3-methylphenoxy)acetohydrazide and (E)-N′-[4-(Dimethylamino)benzylidene]-2-(4-methylphenoxy)acetohydrazide could provide valuable insights into structure-activity relationships.
Role of the Azomethine Linkage
The azomethine (–NHN=CH–) moiety is a critical structural feature that contributes to the biological properties of hydrazone derivatives. This functional group:
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Can act as a hydrogen bond donor/acceptor, facilitating interactions with biological targets
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Provides conformational flexibility that allows the molecule to adopt different orientations for optimal binding
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May participate in metal chelation, which can enhance certain biological activities
Synthesis and Reaction Methodology
Metal-Free Synthesis Approaches
Recent advances in synthetic methodologies have focused on developing metal-free approaches for the preparation of hydrazone derivatives. Similar to the C(sp³)-N bond formation described for related compounds, the synthesis of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide might benefit from such metal-free conditions . These approaches offer several advantages:
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Environmentally friendly reactions with reduced metal contamination
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Good functional group tolerance
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Convenient operation and mild reaction conditions
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Atom and step economy
Reaction Optimization
Optimization of reaction conditions for the synthesis of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide could involve:
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Screening of various solvents, with acetonitrile (CH₃CN) potentially offering good yields based on results from similar reactions
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Investigation of different bases and additives to enhance the reaction efficiency
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Temperature and reaction time optimization
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Exploration of alternative catalysts or promoters
A systematic approach to reaction optimization would likely lead to improved yields and purity of the target compound.
Analytical Methods and Purification
Chromatographic Techniques
The purification and analysis of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide typically involve chromatographic methods similar to those used for related compounds:
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Column chromatography using silica gel (200-300 mesh) with ethyl acetate and petroleum ether mixtures as mobile phases
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Thin-layer chromatography (TLC) for reaction monitoring and purity assessment
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High-performance liquid chromatography (HPLC) for analytical and preparative purposes
Recrystallization Techniques
For obtaining high-purity crystals suitable for structural studies, recrystallization techniques similar to those described for related compounds could be employed:
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Slow evaporation of solvent to promote crystal growth
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Temperature-controlled crystallization processes
These methods would be particularly important for obtaining samples suitable for X-ray crystallographic analysis.
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